molecular formula C17H17N5O3 B5628028 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide

2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide

Cat. No. B5628028
M. Wt: 339.3 g/mol
InChI Key: BDQGWWDRIOALRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide, also known as BTA-DMBA, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative, and its unique structure has led to investigations into its synthesis method, mechanism of action, and potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex is thought to be responsible for the observed fluorescence signal. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have antioxidant properties and could potentially be used to protect against oxidative stress. Additionally, this compound has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in lab experiments is its high selectivity for certain metal ions. This property makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research involving 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide. One area of interest is the further investigation of its mechanism of action and the development of more sensitive detection methods. Additionally, this compound could be further studied for its potential as an anticancer agent or as a protective agent against oxidative stress. Finally, the synthesis of new derivatives of this compound could lead to the development of compounds with improved properties for scientific research.

Synthesis Methods

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide involves the reaction of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. This reaction results in the formation of this compound as a yellow crystalline solid.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been investigated for its potential applications in scientific research. Specifically, it has been studied for its ability to act as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind with certain metal ions, such as copper and zinc, and emit a strong fluorescent signal upon binding. This property makes this compound a useful tool for the detection and quantification of metal ions in biological and environmental samples.

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-13-7-8-16(25-2)12(9-13)10-18-20-17(23)11-22-15-6-4-3-5-14(15)19-21-22/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQGWWDRIOALRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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